molecular formula C15H12BrN3 B12490866 N-(4-bromo-3-methylphenyl)quinazolin-4-amine

N-(4-bromo-3-methylphenyl)quinazolin-4-amine

Cat. No.: B12490866
M. Wt: 314.18 g/mol
InChI Key: FMMITHNLRZRVCC-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)quinazolin-4-amine is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This compound, in particular, has shown promise in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-3-methylphenyl)quinazolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-methylaniline and 2-aminobenzoic acid.

    Amidation: The 4-bromo-3-methylaniline is reacted with 2-aminobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an amide intermediate.

    Cyclization: The amide intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazoline ring.

    Final Product: The resulting product is this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Oxidized derivatives of the quinazoline ring.

    Reduction: Reduced forms of the compound, potentially altering the quinazoline ring structure.

    Substitution: Substituted quinazoline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, including enzymes and receptors.

    Medicine: Explored for its anticancer properties, particularly as an inhibitor of specific kinases involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)quinazolin-4-amine involves its interaction with molecular targets such as kinases. It can inhibit the activity of these enzymes, leading to the disruption of signaling pathways essential for cell growth and survival. This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

    N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine: Another quinazoline derivative with similar biological activities.

    4-anilinoquinazoline derivatives: Known for their epidermal growth factor receptor (EGFR) inhibitor activity.

Uniqueness: N-(4-bromo-3-methylphenyl)quinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline ring, which can influence its binding affinity and selectivity towards particular molecular targets. This uniqueness can result in distinct pharmacological profiles compared to other similar compounds.

Properties

Molecular Formula

C15H12BrN3

Molecular Weight

314.18 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)quinazolin-4-amine

InChI

InChI=1S/C15H12BrN3/c1-10-8-11(6-7-13(10)16)19-15-12-4-2-3-5-14(12)17-9-18-15/h2-9H,1H3,(H,17,18,19)

InChI Key

FMMITHNLRZRVCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC=NC3=CC=CC=C32)Br

Origin of Product

United States

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